N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Overview
Description
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic organic compound characterized by its unique cyclopropyl and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of cyclopropylamine with 2-(chloromethyl)pyrrolidine under basic conditions to form the intermediate N-cyclopropyl-N-(2-pyrrolidinylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-Cyclopropyl-N-[1-(2-oxoethyl)-pyrrolidin-2-ylmethyl]-acetamide.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidine moieties may contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide shares structural similarities with other cyclopropyl and pyrrolidine-containing compounds, such as:
- N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-formamide
- N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)9-12-3-2-6-13(12)7-8-15/h11-12,15H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYYRIUPAZBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN1CCO)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153040 | |
Record name | Acetamide, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-95-8 | |
Record name | Acetamide, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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